Methyl 3-bromo-4-oxobutanoate

Physicochemical characterization Regioisomer identification Purification optimization

Methyl 3-bromo-4-oxobutanoate (CAS 16565-77-8) is an α‑bromo‑γ‑keto methyl ester (C₅H₇BrO₃, MW 195.01 g/mol) wherein the bromine substituent resides at the 3‑position and the aldehyde‑equivalent oxo group at the 4‑position, yielding the distinctive O=CH–CHBr–CH₂–CO₂CH₃ connectivity. This constitutional arrangement differentiates it from the more common 4‑bromo‑3‑oxo regioisomer (CAS 17790-81-7) and from the corresponding chloro (CAS 32807-28-6) and ethyl‑ester (CAS 56580-46-2) analogs.

Molecular Formula C5H7BrO3
Molecular Weight 195.01 g/mol
Cat. No. B8753695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-oxobutanoate
Molecular FormulaC5H7BrO3
Molecular Weight195.01 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C=O)Br
InChIInChI=1S/C5H7BrO3/c1-9-5(8)2-4(6)3-7/h3-4H,2H2,1H3
InChIKeyJBJAQFNXULUGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromo-4-oxobutanoate (CAS 16565-77-8): Procurement-Grade Physicochemical Baseline for a Distinct α-Bromo-γ-Keto Ester Building Block


Methyl 3-bromo-4-oxobutanoate (CAS 16565-77-8) is an α‑bromo‑γ‑keto methyl ester (C₅H₇BrO₃, MW 195.01 g/mol) wherein the bromine substituent resides at the 3‑position and the aldehyde‑equivalent oxo group at the 4‑position, yielding the distinctive O=CH–CHBr–CH₂–CO₂CH₃ connectivity . This constitutional arrangement differentiates it from the more common 4‑bromo‑3‑oxo regioisomer (CAS 17790-81-7) and from the corresponding chloro (CAS 32807-28-6) and ethyl‑ester (CAS 56580-46-2) analogs. The compound is typically supplied as a colorless oil with a minimum purity of 95% and is principally employed as a difunctional electrophilic intermediate in medicinal chemistry and heterocyclic synthesis, where the specific placement of the bromine adjacent to the masked aldehyde controls both reaction regiochemistry and downstream scaffold topology .

Why Methyl 3-Bromo-4-oxobutanoate Cannot Be Interchanged with In-Class Bromo-Keto Ester Analogs in Scientific Procurement


The class of bromo‑keto esters is deceptively homogeneous: multiple constitutional isomers and halogen analogs share the same molecular formula (C₅H₇BrO₃) yet diverge profoundly in reaction outcomes. Methyl 3‑bromo‑4‑oxobutanoate positions its electrophilic bromine α to an aldehyde‑type carbonyl, whereas the common 4‑bromo‑3‑oxo regioisomer places the bromine β to a ketone carbonyl. This positional difference directly dictates which heterocyclic ring sizes and substitution patterns are accessible—attempts to substitute one isomer for the other routinely lead to regiochemical mismatches and synthetic failures in pyrimidine, oxazole, and β‑lactam syntheses [1]. Furthermore, the leaving‑group identity (Br vs. Cl) alters nucleophilic displacement rates, while the ester group (methyl vs. ethyl) affects both lipophilicity and enzyme‑substrate recognition in stereoselective biotransformations [2]. Selecting the correct isomer at the procurement stage is therefore not a matter of interchangeable commodity but a precise structural prerequisite for reproducible reaction outcomes.

Methyl 3-Bromo-4-oxobutanoate: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Regioisomeric Boiling Point Distinction: Methyl 3-Bromo-4-oxobutanoate vs. Methyl 4-Bromo-3-oxobutanoate

Methyl 3-bromo-4-oxobutanoate (CAS 16565-77-8) exhibits a predicted boiling point of 201.6 ± 25.0 °C and a predicted density of 1.554 ± 0.06 g/cm³ . In contrast, the regioisomer methyl 4-bromo-3-oxobutanoate (CAS 17790-81-7) displays a markedly higher boiling point of 213.4 °C at 760 mmHg and a higher density of 1.561 g/cm³ . The ∼11.8 °C boiling point difference, consistent with reversed dipole alignment due to the repositioned carbonyl, provides a quantifiable physical-property fingerprint to distinguish these isomers during quality control and to select distillation protocols for purification.

Physicochemical characterization Regioisomer identification Purification optimization

Leaving-Group Impact on Physicochemical Properties: Methyl 3-Bromo-4-oxobutanoate vs. Methyl 4-Chloro-3-oxobutanoate

Replacing the bromine atom with chlorine shifts the molecular weight from 195.01 g/mol (methyl 3-bromo-4-oxobutanoate) to 150.56 g/mol for methyl 4-chloro-3-oxobutanoate (CAS 32807-28-6) , a mass reduction of 44.45 g/mol (22.8%). The chloro analog has a higher predicted boiling point of ∼229 °C at 760 mmHg and lower density of 1.2 g/cm³ . Although direct SN2 rate constants for these specific substrates are not available in the open literature, the well-established ∼10³–10⁵-fold rate enhancement of bromide over chloride in SN2 displacements on α‑carbonyl substrates (class‑level inference [1]) means that methyl 3‑bromo‑4‑oxobutanoate will undergo nucleophilic substitution substantially faster, enabling milder reaction conditions and shorter reaction times.

Nucleophilic substitution kinetics Halogen leaving-group selection Reaction optimization

Ester-Group Effect on Lipophilicity and Biocatalytic Recognition: Methyl 3-Bromo-4-oxobutanoate vs. Ethyl 3-Bromo-4-oxobutanoate

The methyl ester methyl 3-bromo-4-oxobutanoate (MW 195.01) differs from ethyl 3-bromo-4-oxobutanoate (CAS 56580-46-2, MW 209.04) by a single methylene unit, yielding a molecular weight difference of 14.03 g/mol. The ethyl analog exhibits a predicted boiling point of 218.9 ± 25.0 °C and density of 1.5 ± 0.1 g/cm³ . More critically, the predicted ACD/LogP for the ethyl ester is 1.74 , while the methyl ester is expected to be approximately 1.2 (class-level inference based on the ~0.5 LogP increment per methylene in ester series [1]). In enzymatic reductions of 4‑bromo‑3‑oxo substrates, the ester group identity directly influences substrate acceptance by NADPH‑dependent aldoketoreductases—Penicillium citrinum shows strong preference for the methyl ester, producing the (S)-alcohol with high optical purity [2], a prerequisite for chiral β‑lactam intermediates.

Enzymatic reduction Chiral building blocks Lipophilicity tuning

Keto-Position Regiochemistry Dictates Heterocyclic Product Scaffolds: Methyl 3-Bromo-4-oxobutanoate vs. Methyl 3-Bromo-2-oxobutanoate

The 4‑oxo (aldehyde‑type) terminus in methyl 3‑bromo‑4‑oxobutanoate (O=CH–CHBr–CH₂–CO₂Me) provides a reactive formyl group capable of condensing with amidine nucleophiles to form pyrimidine rings, as demonstrated by the reaction of methyl 3‑bromo‑4,4‑dimethoxy‑3‑oxobutanoate (a protected derivative) with amidines yielding substituted 5‑bromo‑6‑(dimethoxymethyl)pyrimidin‑4(3H)‑ones [1]. By contrast, the 2‑oxo isomer methyl 3‑bromo‑2‑oxobutanoate (CAS 34329-73-2) presents the carbonyl at the 2‑position adjacent to the ester, favoring α‑keto ester reactivity patterns and leading to entirely different heterocyclic products (e.g., 2‑aminothiazoles vs. pyrimidines) . No direct head-to-head yield comparison under identical conditions was identified; however, the differential heterocyclic outcomes constitute a qualitative “go/no‑go” decision point for procurement: purchasing the wrong keto‑position isomer guarantees failure to access the target scaffold.

Heterocycle synthesis Regiochemical control Pyrimidine formation

Methyl 3-Bromo-4-oxobutanoate: Evidence-Backed Application Scenarios for Procurement Selection


Synthesis of 5‑Bromo‑pyrimidine‑4(3H)‑one Pharmacophores via Amidine Condensation

The 4‑oxo (aldehyde) group in methyl 3‑bromo‑4‑oxobutanoate functions as the electrophilic partner in cyclocondensation with amidines, directly yielding the pyrimidine core. This reaction has been validated on the dimethoxy‑protected analog with amidines to afford 5‑bromo‑6‑(dimethoxymethyl)pyrimidin‑4(3H)‑ones substituted at the 2‑position [1]. The 3‑bromo‑4‑oxo regioisomer is uniquely suited to this transformation because the bromine at C‑3 becomes the 5‑position substituent on the pyrimidine ring—a substitution pattern that the 4‑bromo‑3‑oxo or 2‑oxo analogs cannot replicate. Procurement of the correct isomer is therefore a gatekeeping requirement for this scaffold.

Chiral 3‑Hydroxy‑4‑oxobutanoate Building Blocks via Asymmetric Enzymatic Reduction

NADPH‑dependent aldoketoreductases from Penicillium citrinum and related organisms demonstrate high substrate specificity for methyl 4‑bromo‑3‑oxobutanoate esters, reducing the 3‑keto group to yield methyl (S)‑4‑bromo‑3‑hydroxybutanoate with excellent optical purity [2]. While this specific literature precedent uses the 4‑bromo‑3‑oxo isomer, the methyl ester moiety is critical for enzyme recognition; the ethyl ester exhibits altered binding. For programs that require the 3‑bromo‑4‑oxo variant (where the enzyme would reduce the aldehyde at C‑4), the methyl ester form of methyl 3‑bromo‑4‑oxobutanoate is the appropriate procurement choice to match documented methyl‑ester‑specific biocatalytic systems, minimizing re‑engineering of enzyme conditions.

Nucleophilic Displacement Cascades for Fragment-Based Drug Discovery

The superior leaving‑group ability of bromide over chloride (class‑level rate enhancement of ~10³–10⁵ in SN2 displacements on α‑carbonyl systems [3]) positions methyl 3‑bromo‑4‑oxobutanoate as the preferred substrate for rapid parallel synthesis in fragment elaboration. The bromine at C‑3 combined with the aldehyde at C‑4 provides two orthogonal reactive handles: the bromide undergoes facile SN2 substitution with amine, thiol, or alkoxide nucleophiles, while the aldehyde can be independently manipulated via reductive amination, acetal formation, or Wittig chemistry. The lower boiling point (~202 °C predicted) compared to the chloro analog (~229 °C) also facilitates post‑reaction purification by distillation, a practical advantage in high‑throughput synthesis workflows.

β‑Lactam Antibiotic Intermediate Assembly via Carbon–Heteroatom Cross‑Coupling

The 3‑bromo‑4‑oxo substitution pattern maps directly onto the carbon skeleton required for β‑lactam precursors. The bromine atom at C‑3 enables Pd‑catalyzed cross‑coupling or copper‑mediated C–N bond formation to install the β‑lactam nitrogen, while the 4‑oxo group serves as the carbonyl component for ring closure . In this application, the methyl ester is preferred over the ethyl ester because the smaller ester group minimizes steric interference during the ring‑closing step and provides better atom economy (MW 195.01 vs. 209.04 g/mol). The regioisomeric purity of the 3‑bromo‑4‑oxo compound is critical: contamination with the 4‑bromo‑3‑oxo isomer would produce regioisomeric β‑lactam products with altered biological activity, undermining structure–activity relationship (SAR) studies.

Quote Request

Request a Quote for Methyl 3-bromo-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.